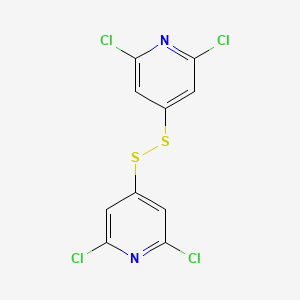
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane is a chemical compound with the molecular formula C₁₀H₄Cl₄N₂S₂ It is characterized by the presence of two pyridine rings substituted with chlorine atoms at the 2 and 6 positions, connected by a disulfane (disulfide) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,6-dichloropyridin-4-yl)disulfane typically involves the reaction of 2,6-dichloropyridine with sulfur-containing reagents. One common method is the oxidative coupling of 2,6-dichloropyridine using sulfur or sulfur chloride in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired disulfane linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The chlorine atoms on the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,2-Bis(2,6-dichloropyridin-4-yl)disulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The disulfane linkage can undergo redox reactions, which may play a role in its biological activity.
相似化合物的比较
Similar Compounds
1,2-Bis(2,4,6-triisopropylphenyl)disulfane: Similar disulfane linkage but with different substituents on the aromatic rings.
1,2-Bis(2,6-dichlorophenyl)disulfane: Similar structure but with phenyl rings instead of pyridine rings.
Uniqueness
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane is unique due to the presence of pyridine rings, which can participate in coordination chemistry and provide additional sites for functionalization. The chlorine substituents also offer opportunities for further chemical modifications, making this compound versatile for various applications.
属性
分子式 |
C10H4Cl4N2S2 |
|---|---|
分子量 |
358.1 g/mol |
IUPAC 名称 |
2,6-dichloro-4-[(2,6-dichloropyridin-4-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H4Cl4N2S2/c11-7-1-5(2-8(12)15-7)17-18-6-3-9(13)16-10(14)4-6/h1-4H |
InChI 键 |
PQWBEUGEQNYYON-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1Cl)Cl)SSC2=CC(=NC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


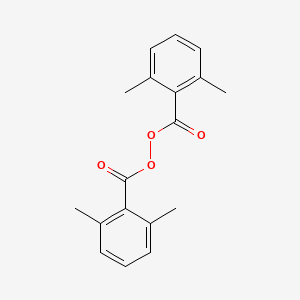

![7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
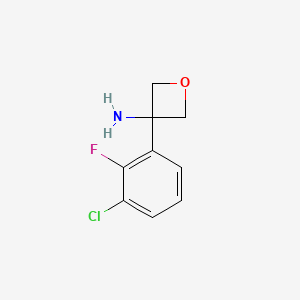
![(3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
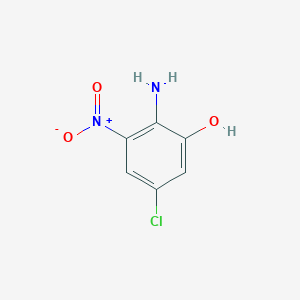
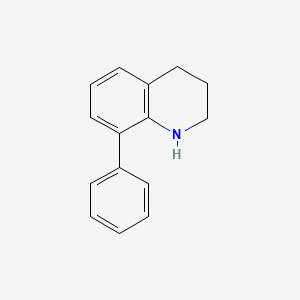
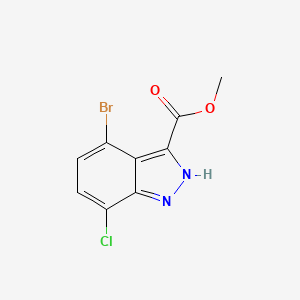
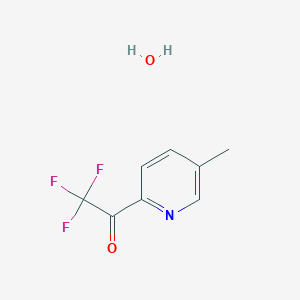
![(2-Phenylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B13675105.png)
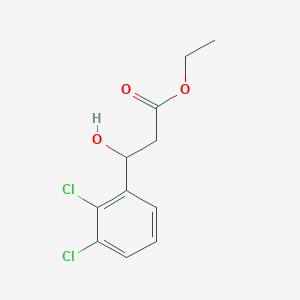
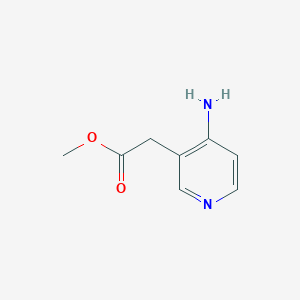
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)
